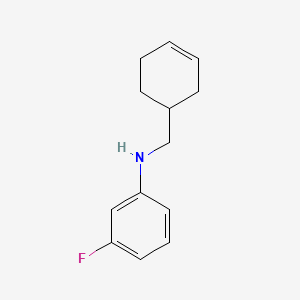

N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline

Description

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 1036628-58-6 |

| Molecular Formula | C₁₃H₁₆FN |

| Molecular Weight | 205.27 g/mol |

| SMILES Notation | FC1=CC(=CC=C1)NCC2CC=CCC2 |

The molecular structure comprises a 3-fluoroaniline core, where the amine group is substituted with a cyclohex-3-en-1-ylmethyl chain. The cyclohexene ring introduces a double bond between carbons 3 and 4, conferring partial rigidity while retaining rotational flexibility in the methylene bridge. The fluorine atom at the meta position relative to the amine group influences electronic distribution, modulating the compound’s reactivity in electrophilic substitution reactions.

Historical Development and Discovery

The synthesis of this compound aligns with broader trends in fluoroorganic chemistry, which gained momentum in the late 20th century due to fluorine’s ability to enhance drug bioavailability and metabolic stability. While the exact date of its first preparation remains undocumented in public literature, its emergence correlates with advancements in reductive amination and catalytic hydrogenation techniques applied to fluorinated precursors.

Early synthetic routes likely involved the condensation of 3-fluoroaniline with cyclohex-3-enecarbaldehyde under reducing conditions, followed by purification via column chromatography. Modern adaptations may employ transition-metal catalysts or organocatalytic methods to improve yield and selectivity, though detailed protocols remain proprietary in industrial settings. The compound’s inclusion in commercial catalogs, such as AK Scientific’s 2016 catalog (Product #0893DE), marks its transition from a laboratory curiosity to a standardized research chemical.

Position Within Fluorinated Aniline Derivatives

This compound occupies a niche within the fluoroaniline derivative family, distinguished by its alicyclic substituent. Fluorinated anilines are broadly classified into three categories:

- Simple Fluoroanilines : e.g., 2-fluoro-4-(trifluoromethyl)aniline (CAS 69409-98-9), used as precursors for heterocyclic drugs.

- Polyhalogenated Derivatives : e.g., 2,4-dichloro-3-fluoroaniline (CAS 26985270), employed in agrochemical synthesis.

- Hybrid Structures : Combining fluoroaniline with non-aromatic moieties, as seen in N-trifluoroacetyl-3-fluoroaniline (CAS 35980-21-3) and the subject compound.

The cyclohexenylmethyl group in this compound introduces steric bulk and lipophilicity, potentially enhancing membrane permeability in bioactive molecules. Computational studies on analogous fluoroaniline derivatives demonstrate that such substitutions can optimize binding affinities to therapeutic targets, such as the B-Raf kinase in melanoma. Recent patents highlight its utility in modular domino reactions, where the cyclohexene double bond participates in cycloadditions to form polycyclic scaffolds.

Table 2: Comparative Analysis of Select Fluoroaniline Derivatives

| Compound | Substituent | Application Area |

|---|---|---|

| 3-Fluoroaniline | -H at N-position | Dye intermediates |

| 2-Fluoro-4-(trifluoromethyl)aniline | -CF₃ at C4 | Analgesic derivatives |

| This compound | Cyclohexenylmethyl at N | Heterocyclic synthesis |

Properties

Molecular Formula |

C13H16FN |

|---|---|

Molecular Weight |

205.27 g/mol |

IUPAC Name |

N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline |

InChI |

InChI=1S/C13H16FN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-2,4,7-9,11,15H,3,5-6,10H2 |

InChI Key |

CIFGROITNAFLCE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC=C1)CNC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Cyclohexene Intermediate Synthesis

A common approach begins with commercially available cyclohexanone derivatives. For example, 5,5-dimethylcyclohexane-1,3-dione can be transformed into 3-ethoxy-5,5-dimethylcyclohex-2-en-1-one via acid-catalyzed reaction with para-toluene sulfonic acid in ethanol at elevated temperatures (~130 °C). Subsequent reduction with lithium aluminum hydride yields the cyclohexene alcohol intermediate. This intermediate can then be converted to a cyclohex-3-en-1-ylmethyl moiety via further functional group manipulations such as bromination or substitution reactions.

Coupling of Cyclohexene and 3-Fluoroaniline

The key step involves the formation of the N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline linkage. This is typically accomplished by nucleophilic substitution of a suitable cyclohexene-derived electrophile (e.g., bromomethylcyclohexene) with 3-fluoroaniline under mild conditions. Alternatively, reductive amination strategies can be employed where the cyclohexene aldehyde or ketone intermediate reacts with 3-fluoroaniline in the presence of a reducing agent to form the secondary amine linkage.

Representative Reaction Conditions and Yields

| Step | Reactants/Intermediates | Reagents/Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5,5-Dimethylcyclohexane-1,3-dione | Para-toluene sulfonic acid, EtOH, 130 °C | Ethanol | 70-85 | Formation of 3-ethoxycyclohexenone intermediate |

| 2 | 3-Ethoxycyclohexenone | LiAlH4 reduction | THF | 80-90 | Conversion to cyclohexene alcohol |

| 3 | Cyclohexene alcohol | Bromination or mesylation | Various | 75-85 | Formation of cyclohex-3-en-1-ylmethyl electrophile |

| 4 | 3-Fluoroaniline | Commercially available or fluorination methods | - | - | Fluorination using PhI(OPiv)2 and Et3N·3HF |

| 5 | Cyclohexene electrophile + 3-fluoroaniline | Nucleophilic substitution or reductive amination | MeCN or THF | 60-80 | Formation of this compound |

Optimization and Fluorination Techniques

The fluorination of aromatic amines such as 3-fluoroaniline is a critical step. Recent studies have optimized conditions using hypervalent iodine oxidants combined with triethylamine trihydrofluoride (Et3N·3HF) as the fluorinating reagent. For example, PhI(OPiv)2 with Et3N·3HF in acetonitrile at room temperature yields fluorinated anilines in moderate to good yields (up to 64%). The choice of solvent and oxidant significantly affects the yield and selectivity.

Alternative Synthetic Approaches

Alternative routes include:

- Use of trifluoromethyl-substituted cyclohexene intermediates prepared via dehydration of 1-(trifluoromethyl)cyclohexanol and subsequent epoxidation, followed by nucleophilic ring opening to introduce the amino substituent.

- Metal-free catalytic systems using BF3·Et2O as a catalyst for amination and fluorination steps, enhancing reaction efficiency and selectivity.

Summary of Key Research Findings

- The combination of hypervalent iodine reagents and Et3N·3HF is effective for regioselective fluorination of aromatic amines.

- Cyclohexene intermediates can be efficiently prepared from cyclohexanone derivatives via acid-catalyzed reactions and reductions.

- Coupling via nucleophilic substitution or reductive amination provides access to this compound with good yields.

- Optimization of solvents, temperature, and reagent stoichiometry is essential for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminium hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminium hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of cyclohex-3-en-1-ylmethyl-3-fluoroaniline oxide.

Reduction: Formation of cyclohex-3-en-1-ylmethyl-3-fluoroaniline hydride.

Substitution: Formation of N-(cyclohex-3-en-1-ylmethyl)-3-substituted aniline derivatives.

Scientific Research Applications

Chemistry: N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound can be used to study the interactions of fluorinated anilines with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions and receptor binding.

Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Its structure can be modified to enhance its activity and selectivity towards specific biological targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and dipole interactions. The cyclohexene ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Key Observations :

- Synthesis : N-alkylation/acylation of 3-fluoroaniline is a common route, as seen in N-(1,1-difluoropropan-2-ylidene)-3-fluoroaniline (91% yield via condensation) and N-(chloroacetyl)-3-fluoroaniline . The cyclohexenylmethyl variant would likely require similar alkylation conditions.

- Reactivity : The cyclohexene moiety may enhance steric hindrance or participate in cycloaddition reactions (e.g., Diels-Alder), distinguishing it from linear or less bulky substituents.

Physicochemical and Analytical Properties

Table 2: Physicochemical and Detection Metrics

Key Observations :

- Volatility : The cyclohexenylmethyl group likely reduces volatility compared to the parent 3-fluoroaniline, similar to how bulkier substituents in N-(1,1-difluoropropan-2-ylidene)-3-fluoroaniline lower volatility .

- Detection Sensitivity : 3-Fluoroaniline derivatives are detectable at low limits (0.1 µg/mL via HS-SPME-GC-MS) due to fluorine's electron-withdrawing effects enhancing analytical sensitivity .

Enzymatic Activity and Substrate Efficiency

- 3-Amino-N-(3-fluorophenyl)propanamide: This β-alanyl aminopeptidase substrate releases 3-fluoroaniline as a volatile organic compound (VOC) during enzymatic cleavage. It outperforms aniline-liberating substrates due to lower detection limits (LOD: 0.1 µg/mL vs. 0.5 µg/mL for aniline) .

- Hypothetical Role of this compound : If used as an enzyme substrate, the cyclohexene group might slow enzymatic cleavage due to steric hindrance, reducing VOC release efficiency compared to less bulky analogs.

Biological Activity

N-(cyclohex-3-en-1-ylmethyl)-3-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a unique structure characterized by a cyclohexene ring and a fluorinated aniline moiety. The presence of the fluorine atom enhances its electronic properties, which may influence its interaction with biological targets.

The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. The fluorine atom contributes to increased binding affinity through strong hydrogen bonds and dipole interactions. The cyclohexene ring adds structural rigidity, potentially affecting the compound's conformation and reactivity.

Enzyme Interaction Studies

This compound can serve as a probe in enzyme-substrate interaction studies. Its ability to bind selectively to certain enzymes may provide insights into its pharmacological properties and therapeutic potential. The compound's distinct electronic characteristics due to fluorination may enhance specificity in these interactions.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other halogenated anilines, such as those containing chlorine, bromine, or iodine. The following table summarizes key differences:

| Compound | Halogen | Binding Affinity | Biological Activity |

|---|---|---|---|

| This compound | Fluorine | High | Potential anticancer |

| N-(cyclohex-3-en-1-ylmethyl)-3-chloroaniline | Chlorine | Moderate | Cytotoxic |

| N-(cyclohex-3-en-1-ylmethyl)-3-bromoaniline | Bromine | Moderate | Limited studies |

| N-(cyclohex-3-en-1-ylmethyl)-3-iodoaniline | Iodine | Low | Limited studies |

The table illustrates that the presence of fluorine may confer superior binding properties compared to other halogens, leading to enhanced biological activity.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have been extensively studied. For instance, Mannich bases have demonstrated significant cytotoxicity against human cancer cell lines, suggesting that modifications to the aniline structure can yield potent antitumor agents .

In another study, the structure–activity relationship (SAR) of fluorinated anilines was explored, revealing that the introduction of fluorine significantly improved the selectivity and potency of these compounds against specific biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.